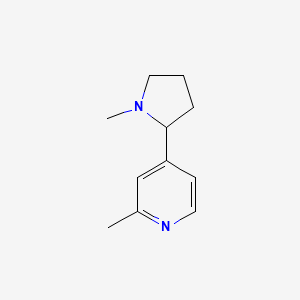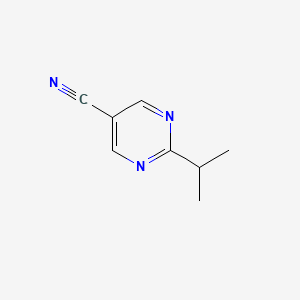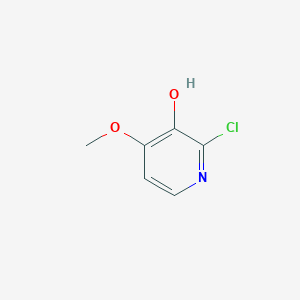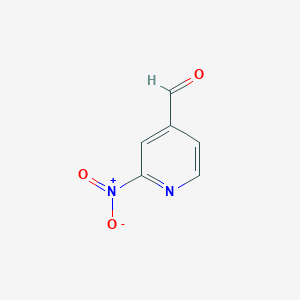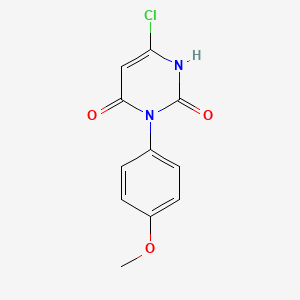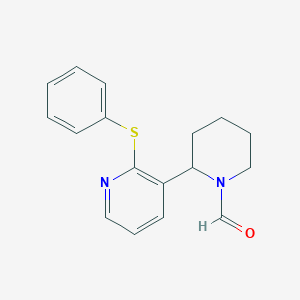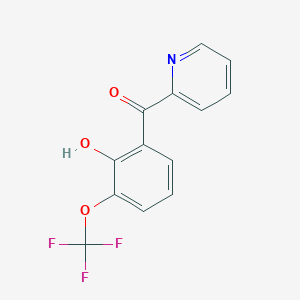
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine is a chemical compound that features a trifluoromethoxy group attached to a benzoyl-pyridine structure. The trifluoromethoxy group is known for its unique properties, making it a valuable substituent in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with a trifluoromethoxy group . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like NBS or DBH in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
科学的研究の応用
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, influencing their activity and function .
類似化合物との比較
Similar Compounds
2-(2-Hydroxy-3-methoxybenzoyl)pyridine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(2-Hydroxy-3-chlorobenzoyl)pyridine: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs .
特性
分子式 |
C13H8F3NO3 |
|---|---|
分子量 |
283.20 g/mol |
IUPAC名 |
[2-hydroxy-3-(trifluoromethoxy)phenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-6-3-4-8(12(10)19)11(18)9-5-1-2-7-17-9/h1-7,19H |
InChIキー |
MKQBILHPPFWMPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)OC(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Piperazin-1-yl)benzo[d][1,2,3]triazine](/img/structure/B11812063.png)

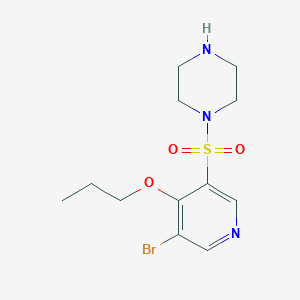
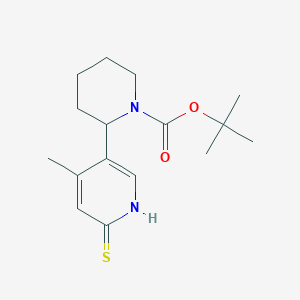

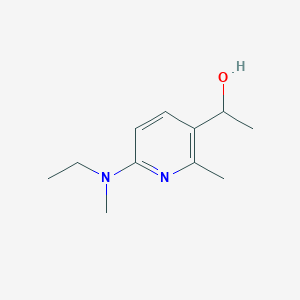
![(4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B11812098.png)
